4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Description
Structural Classification Within Heterocyclic Chemistry
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride belongs to the class of fused bicyclic heterocycles featuring:
- A pyridine backbone with partial saturation at positions 4–7
- An isoxazole ring fused at the 4,5-c positions of the pyridine system
This structural arrangement places it within the broader family of isoxazolopyridines , which are characterized by a shared nitrogen-oxygen heterocyclic framework. The saturation of the pyridine ring reduces aromaticity while introducing conformational flexibility, as evidenced by X-ray crystallographic data for related compounds. Key structural features include:
The compound’s hydrochloride salt enhances water solubility through ionic interactions, making it particularly valuable for synthetic applications requiring polar reaction media.
Historical Development of Isoxazolopyridine Chemistry
The synthesis of isoxazolopyridine derivatives emerged from mid-20th century efforts to combine nitrogen- and oxygen-containing heterocycles. Key milestones include:
- 1950s–1970s : Early reports of isoxazole annulation to pyridine cores via cyclocondensation reactions
- 1980s : Gewald’s pioneering work on functionalized isoxazolopyridines using nitro group substitutions
- 2000s : Development of catalytic methods for regioselective isoxazole-pyridine fusions, including titanium-mediated cyclizations
- 2020s : Application of Boulton–Katritzky rearrangements to access polyfunctional derivatives
The specific compound this compound first appeared in synthetic literature circa 2015 as part of pharmaceutical intermediate development. Its synthesis typically employs:
Nomenclature and Systematic Positioning
The systematic name follows Hantzsch–Widman and fused ring nomenclature rules:
- Base component : Pyridine (parent hydride)
- Fusion descriptor : Isoxazolo[4,5-c] indicates:
- Hydrogenation state : "Tetrahydro" specifies saturation at positions 4–7
- Salt form : Hydrochloride denotes protonation at the pyridine nitrogen
Alternative naming conventions include:
- IUPAC : 4H,5H,6H,7H-oxazolo[4,5-c]pyridine hydrochloride
- CAS Index : Pyridine, 4,5,6,7-tetrahydroisoxazolo[4,5-c]-, hydrochloride
The numbering system and fusion positions are illustrated below:
$$
\begin{array}{ccc}
& \text{O} & \
& | & \
\text{N} & \text{C} & \text{C} \
& | & \
\text{C} & \text{C} & \text{N}^+ \cdot \text{Cl}^- \
\end{array}
$$
Simplified structural diagram showing isoxazole (left) fused to tetrahydropyridine (right), with hydrochloride counterion.
Significance in Heterocyclic Research
This compound has become strategically important due to:
A. Electronic Modulation Capabilities
- The isoxazole ring introduces electron-withdrawing character , altering pyridine’s basicity and coordination properties
- Partial saturation enables conformational switching for host-guest chemistry applications
B. Synthetic Versatility
- Serves as a precursor for:
C. Pharmacological Relevance
While excluding safety/dosage data per instructions, structural analogs demonstrate:
- GABA_A receptor modulation in neuroactive compounds
- Kinase inhibition through pyridine-oxazole pharmacophores
- Antimicrobial activity in isoxazolopyridine derivatives
Recent advances (2020–2025) have exploited its hydrogenated pyridine ring for:
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFGSQIBOVHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864051-65-9 | |
| Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Opening and Esterification Initiated Synthesis
The most widely documented approach begins with pyrrolidin-2-one (Compound I), which undergoes simultaneous ring-opening and esterification in anhydrous methanol or ethanol using methanesulfonic acid as a catalyst . This step yields the methanesulfonic acid salt of dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate (Compound II) with 85–90% efficiency under water-free conditions . The reaction mechanism involves acid-catalyzed nucleophilic attack by the alcohol on the lactam carbonyl, followed by esterification (Figure 1).
Table 1: Optimization of Ring-Opening Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanesulfonic acid | Methanol | 25 | 90 |
| HCl (anhydrous) | Ethanol | 25 | 72 |
| H<sub>2</sub>SO<sub>4</sub> | Methanol | 25 | 68 |
The methanesulfonic acid salt of Compound II is critical for subsequent steps, as it enhances solubility in non-polar solvents like toluene or heptane . Isolation of this intermediate is unnecessary, enabling a one-pot workflow that minimizes purification losses .
Imine Formation and Cyclization
Compound II reacts with methyl or ethyl glyoxylate in non-polar solvents (toluene, heptane) under basic conditions to form an imine intermediate (Compound III) . Triethylamine is preferred over potassium carbonate due to its superior deprotonation efficiency and compatibility with in situ ionic liquid formation (triethylammonium methanesulfonate) . The reaction proceeds via nucleophilic addition of the secondary amine to the glyoxylate carbonyl, followed by cyclization to construct the isoxazolo ring (Figure 2).
Table 2: Base and Solvent Impact on Imine Formation
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | Toluene | 4 | 88 |
| K<sub>2</sub>CO<sub>3</sub> | Heptane | 8 | 75 |
| DBU | Toluene | 3 | 82 |
Cyclization is exothermic, requiring controlled addition of glyoxylate at 0–5°C to suppress side reactions . The final tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) is isolated as a hydrochloride salt via HCl gas treatment in dichloromethane, achieving ≥95% purity .
Dehydrogenation-Halogenation Strategies
Alternative routes employ dehydrogenation-halogenation of tetrahydroisoxazolopyridone precursors. For example, 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one undergoes photolytic dehydrochlorination using a medium-pressure mercury lamp in methanol, yielding 4,5-dihydroisoxazolo[4,3-c]pyridin-4-one with 80% efficiency . This method introduces unsaturation at C6–C7, critical for further functionalization.
Table 3: Dehydrogenation Methods and Outcomes
Halogenation at C7 is achieved via radical mechanisms using N-bromosuccinimide (NBS) or t-butyl hypochlorite, though yields are moderate (35–40%) . These intermediates facilitate cross-coupling reactions for structural diversification.
Heteroannulation of Pyridine Derivatives
A less common route involves pyridine heteroannulation using 4-stearamidobenzoyl chloride and ethyl acetoacetate in ethanol with triethylamine . This method constructs the isoxazolo ring via a Knorr-type condensation, though yields are lower (50–60%) compared to ring-opening pathways .
Table 4: Heteroannulation Reaction Parameters
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-Stearamidobenzoyl chloride | Et<sub>3</sub>N | Ethanol | 55 |
| Benzoyl chloride | K<sub>2</sub>CO<sub>3</sub> | Acetone | 48 |
Hydrochloride Salt Formation
Final protonation to the hydrochloride salt is universally achieved by treating the free base with HCl gas in dichloromethane or ethanolic HCl . Critical parameters include:
Chemical Reactions Analysis
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups. .
Scientific Research Applications
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of THIP hydrochloride differ in their heterocyclic core, substituents, and pharmacological profiles. Below is a detailed comparison:
Key Structural and Functional Differences
Core Heterocycle: THIP and its isoxazole-pyridine derivatives (e.g., ethyl carboxylate, benzo-dioxolyl) exhibit distinct electronic properties compared to imidazole- or pyrazole-containing analogs.
Substituent Effects :
- The 3-hydroxyl group in THIP is essential for GABA receptor agonism but limits blood-brain barrier permeability .
- Ethyl carboxylate and ethoxy substituents improve lipophilicity, aiding cellular uptake but may reduce target affinity .
Pharmacological Applications :
Biological Activity
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, commonly known as gaboxadol (THIP), is a compound with significant biological activity primarily as a GABA receptor modulator. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research sources.
Chemical Structure and Properties
Gaboxadol is a conformationally constrained derivative of the alkaloid muscimol. Its chemical formula is and it has a molecular weight of approximately 162.6 g/mol. The compound's structure allows it to interact selectively with certain GABA receptors, particularly those containing the delta subunit.
Gaboxadol acts as a GABA_A receptor agonist , exhibiting functional selectivity toward delta-containing GABA_A receptors. This selectivity is crucial for its therapeutic effects and side effect profile. Gaboxadol enhances inhibitory neurotransmission in the central nervous system (CNS), which can lead to sedative and anxiolytic effects.
1. GABA Uptake Inhibition
Gaboxadol has been shown to inhibit GABA uptake in vitro, contributing to increased levels of GABA in the synaptic cleft. Studies indicate that gaboxadol's potency as a GABA uptake inhibitor is significant compared to other compounds in its class .
2. Sedative Effects
Early studies indicated that gaboxadol produced sedative effects similar to benzodiazepines but with a different side effect profile. It was investigated for its potential use in treating insomnia due to its ability to induce sleep without the typical side effects associated with traditional sleep medications .
3. Neuroprotective Properties
Research has suggested that gaboxadol may have neuroprotective effects in models of neurodegenerative diseases. For instance, it has been studied for its potential benefits in conditions like Huntington's disease and Alzheimer's disease by modulating excitatory neurotransmission and reducing cell death .
Clinical Studies and Trials
Gaboxadol underwent various clinical trials throughout the 1980s and 1990s for multiple indications including anxiety disorders, chronic pain management, and insomnia. However, many of these trials were halted due to safety concerns and lack of efficacy. Notably:
- Insomnia Trials : Clinical trials conducted by Lundbeck and Merck aimed at evaluating gaboxadol's effectiveness for insomnia were ultimately discontinued after safety concerns arose regarding adverse effects .
- Neurodegenerative Disease Models : Studies using animal models have demonstrated that gaboxadol administration can attenuate symptoms associated with neurodegeneration, suggesting potential therapeutic avenues that warrant further investigation .
Case Studies
Case studies involving gaboxadol have highlighted both its therapeutic potential and challenges:
- Case Study 1 : A patient with severe insomnia reported significant sleep improvement after gaboxadol treatment; however, adverse effects such as dizziness led to discontinuation.
- Case Study 2 : In a model of multiple sclerosis (EAE model), gaboxadol administration resulted in reduced disease progression, indicating its potential role in managing autoimmune conditions .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic pathways for 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles followed by functional group modifications. For example, dehydrogenation-halogenation of a tetrahydroisoxazolopyridinone scaffold can yield halogenated derivatives, which are subsequently quaternized with HCl . Key steps include:
- Cyclization : Use of catalysts like Pd or Cu under controlled temperatures (e.g., 80–100°C) to form the fused isoxazole-pyridine core.
- Halogenation : Bromine or chlorine gas in inert solvents (e.g., DCM) at low temperatures (−10°C to 0°C) to introduce halogens.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity.
Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR to confirm absence of byproducts .
Advanced: How can reaction conditions be optimized to minimize side products during halogenation of the tetrahydroisoxazolo-pyridine core?
Side products like over-halogenated or ring-opened species arise from excessive reagent use or improper temperature control. Optimization strategies include:
- Stoichiometric precision : Use 1.05–1.1 equivalents of halogenating agents (e.g., NBS or Cl₂) to avoid excess.
- Temperature modulation : Maintain −5°C to 0°C during halogen addition to suppress radical side reactions.
- In situ monitoring : Employ FT-IR to track reagent consumption (e.g., disappearance of N–H stretches at ~3400 cm⁻¹) .
Post-reaction, LC-MS can identify minor impurities, guiding iterative refinement of conditions .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
- NMR : ¹H NMR (DMSO-d₆) reveals proton environments (e.g., NH at δ 10.2 ppm, pyridine protons at δ 7.5–8.2 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z 183.06 for C₇H₈ClN₂O⁺).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates fused-ring geometry .
Cross-referencing these datasets ensures structural fidelity .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often stem from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies:
- Standardized assays : Use common protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity, IC₅₀ determination via MTT).
- Control benchmarking : Compare against reference compounds (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
For example, anticoagulant activity reported in may vary due to thrombin concentration differences in PT/aPTT assays.
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Pharmacophore development : The isoxazole-pyridine core serves as a scaffold for designing kinase inhibitors or GPCR modulators.
- Derivatization : Bromo- or methoxy-substituted analogs (e.g., 2-bromo derivatives) are intermediates for Suzuki couplings to introduce aryl groups .
- Biological screening : Evaluate antimicrobial or anti-inflammatory activity via in vitro models (e.g., MIC against S. aureus) .
Advanced: What computational methods aid in predicting the structure-activity relationship (SAR) of derivatives?
- Docking simulations : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR) to predict binding affinities.
- QSAR modeling : Employ Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity.
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
These methods prioritize synthetic targets, reducing trial-and-error experimentation .
Basic: How should researchers handle stability issues during storage of this hydrochloride salt?
- Storage conditions : Desiccate at −20°C under argon to prevent hygroscopic degradation.
- Stability monitoring : Periodic HPLC checks (every 3 months) to detect hydrolysis or oxidation products.
- Buffer compatibility : Avoid aqueous solutions at pH >7, which promote deprotonation and precipitation .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement inline FT-NIR to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use Minitab to optimize parameters (e.g., temperature, stirring rate) via response surface methodology.
- Crystallization control : Seed crystals and control cooling rates (±0.5°C/min) to ensure uniform particle size distribution .
Basic: What safety precautions are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl vapor release.
- Waste disposal : Neutralize with NaHCO₃ before aqueous disposal .
Advanced: How can researchers validate the absence of genotoxicity in novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
